molecular formula C9H8F2O4S B1422506 3-(2,2-Difluoroethanesulfonyl)benzoic acid CAS No. 1183969-59-6

3-(2,2-Difluoroethanesulfonyl)benzoic acid

Cat. No. B1422506
CAS RN: 1183969-59-6
M. Wt: 250.22 g/mol
InChI Key: PINZJDNWHFOLGE-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethanesulfonyl)benzoic acid is a chemical compound with the molecular formula C9H8F2O4S and a molecular weight of 250.22 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 3-(2,2-Difluoroethanesulfonyl)benzoic acid is 1S/C9H8F2O4S/c10-8(11)5-16(14,15)7-3-1-2-6(4-7)9(12)13/h1-4,8H,5H2,(H,12,13) . This indicates the presence of a benzoic acid group attached to a difluoroethanesulfonyl group.


Physical And Chemical Properties Analysis

3-(2,2-Difluoroethanesulfonyl)benzoic acid is a solid substance at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Chemical Synthesis and Reactivity

3-(2,2-Difluoroethanesulfonyl)benzoic acid is a compound with potential applications in chemical synthesis. Its structural similarity to other benzoic acid derivatives makes it a candidate for use in various chemical reactions. For instance, research on benzoic acid derivatives has shown their utility in the synthesis of ketones from carboxylic acids and aromatic hydrocarbons (Keumi et al., 1988). Similarly, benzoic acid derivatives have been used in C–H functionalization, a technique crucial in organic synthesis (Li et al., 2016).

Environmental Remediation

In the context of environmental remediation, similar compounds have shown effectiveness. For example, heat-activated persulfate oxidation of PFOA, a process potentially relevant to 3-(2,2-Difluoroethanesulfonyl)benzoic acid, was evaluated for in-situ groundwater remediation (Park et al., 2016).

Photoluminescence and Material Science

In material science, benzoic acid derivatives have been studied for their photoluminescence properties. This includes research on complexes of benzoic acid-functionalized polysulfone with Eu(III) ions (Gao et al., 2015). Such research suggests potential applications in developing new materials with unique optical properties.

Medicinal Chemistry

Although there's a request to exclude drug-related information, it's worth noting that benzoic acid derivatives have been investigated in medicinal chemistry. This includes the synthesis of sulfonamides with potential biological activities (Dineshkumar & Thirunarayanan, 2019).

Catalysis

In catalysis, derivatives of benzoic acid have been utilized. For example, sulfenic acid functionalized imidazolium salts in conjunction with FeCl3 have shown efficiency in synthesizing benzimidazoles (Khazaei et al., 2011). This highlights the potential of 3-(2,2-Difluoroethanesulfonyl)benzoic acid in catalytic applications.

Safety and Hazards

The safety information available indicates that 3-(2,2-Difluoroethanesulfonyl)benzoic acid may cause skin irritation and serious eye damage . It’s recommended to avoid breathing dust, avoid contact with skin, eyes, or clothing, and to not eat, drink, or smoke when using this product .

properties

IUPAC Name

3-(2,2-difluoroethylsulfonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O4S/c10-8(11)5-16(14,15)7-3-1-2-6(4-7)9(12)13/h1-4,8H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINZJDNWHFOLGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Difluoroethanesulfonyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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